1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Description
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfamoyl group substituted at the 1-position of the piperidine ring and a carboxylic acid moiety at the 4-position. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-4-7-12(2)18(16,17)13-8-5-10(6-9-13)11(14)15/h10H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGADFJYZBPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with butyl and methyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme and leading to a decrease in the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid with structurally analogous piperidine-4-carboxylic acid derivatives:
Key Observations:
- Solubility : The ethoxycarbonyl derivative exhibits higher aqueous solubility (Log S: -2.8) due to its ester group, whereas sulfamoyl and sulfonyl groups may reduce solubility unless ionized.
- BBB Permeability : Sulfonyl-substituted compounds (e.g., ) show low blood-brain barrier (BBB) penetration, likely due to increased polarity. The target compound’s sulfamoyl group may similarly limit CNS activity.
Commercial and Regulatory Aspects
- Availability : Sulfonyl-substituted derivatives (e.g., ) are frequently discontinued due to niche demand or synthesis complexity. The target compound’s commercial viability depends on scalable synthesis routes.
Biological Activity
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a piperidine ring, a sulfamoyl group, and a carboxylic acid moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 1099121-84-2
- Molecular Formula : C₁₁H₁₈N₂O₄S
The compound features a piperidine ring that is essential for its biological activity, with the sulfamoyl group enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, facilitating binding to proteins involved in various signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often inhibit enzymes such as carbonic anhydrases or proteases, which play critical roles in cellular processes.
- Modulation of Cytokine Release : Similar compounds have been shown to modulate cytokine release in immune cells, suggesting potential applications in immunotherapy.
Anticancer Activity
Research indicates that related sulfamoyl compounds exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies on sulfamoyl derivatives have shown enhanced cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Sulfamoyl benzamidothiazole | 5.85 | THP-1 |
| Benzamide derivative | 3.0 | A549 |
These findings suggest that this compound may also possess similar anticancer activities, warranting further investigation.
Immunomodulatory Effects
In studies involving murine models, compounds similar to this compound have been used as co-adjuvants to enhance immune responses. For example, they were shown to significantly increase antigen-specific antibody titers when combined with established adjuvants like monophosphoryl lipid A (MPLA) .
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various sulfamoyl compounds on human cancer cell lines. The results indicated that certain modifications to the sulfamoyl group significantly enhanced cytotoxicity against breast (MCF-7) and lung (A549) cancer cells. While specific data for this compound is not yet available, the trends suggest a promising profile for further exploration.
Case Study 2: Immune Response Enhancement
In a controlled experiment using THP-1 cells, a related compound demonstrated sustained activation of NF-κB pathways following stimulation with TLR agonists . This highlights the potential for this compound to modulate immune responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
